molecular formula C7H9BrClNOS B13226067 3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-ol

3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-ol

Katalognummer: B13226067
Molekulargewicht: 270.58 g/mol
InChI-Schlüssel: AYGDIUXMOHNBOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-ol is a chemical compound with the molecular formula C7H9BrClNOS and a molecular weight of 270.57 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, a chlorine atom, and a thiophene ring, making it a unique and versatile molecule in various fields of research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-ol typically involves the reaction of 4-bromo-5-chlorothiophene-2-carbaldehyde with an appropriate amine and a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its application in various industries .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium alkoxides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-ol has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3-Amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-ol include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the presence of both bromine and chlorine atoms on the thiophene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

Molekularformel

C7H9BrClNOS

Molekulargewicht

270.58 g/mol

IUPAC-Name

3-amino-1-(4-bromo-5-chlorothiophen-2-yl)propan-1-ol

InChI

InChI=1S/C7H9BrClNOS/c8-4-3-6(12-7(4)9)5(11)1-2-10/h3,5,11H,1-2,10H2

InChI-Schlüssel

AYGDIUXMOHNBOK-UHFFFAOYSA-N

Kanonische SMILES

C1=C(SC(=C1Br)Cl)C(CCN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.